molecular formula C17H24N2O2 B11838284 5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline CAS No. 89246-98-0

5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline

Cat. No.: B11838284
CAS No.: 89246-98-0
M. Wt: 288.4 g/mol
InChI Key: CBCAYUFYANHOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline (CAS: 88786-26-9) is a bicyclic heterocyclic compound featuring a fused isoxazolo-isoquinoline core. Its structure comprises a six-membered partially saturated isoquinoline ring fused with a five-membered isoxazole ring. The substituents include a hexyloxy group at position 5 and a methyl group at position 1.

Properties

CAS No.

89246-98-0

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

5-hexoxy-1-methyl-6,7,8,9-tetrahydro-[1,2]oxazolo[5,4-c]isoquinoline

InChI

InChI=1S/C17H24N2O2/c1-3-4-5-8-11-20-16-14-10-7-6-9-13(14)15-12(2)19-21-17(15)18-16/h3-11H2,1-2H3

InChI Key

CBCAYUFYANHOKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NC2=C(C(=NO2)C)C3=C1CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline can be achieved through several methods:

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water to achieve high yields and purity . These methods are designed to be environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline. Research indicates that derivatives of isoquinoline exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that isoquinoline derivatives showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells and 2.3 to 6.62 µg/mL against MCF-7 cells, indicating promising anticancer activity .
  • The mechanism of action often involves inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary in vitro studies indicate that isoquinoline derivatives can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain:

  • Compounds with similar structures have shown significant inhibitory activity against acetylcholinesterase, suggesting that they may be effective in enhancing cognitive function and memory retention .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic reactions. Detailed methodologies include:

  • Starting Materials : The synthesis often begins with readily available isoquinoline derivatives.
  • Reagents : Various reagents such as alkyl halides (for hexyloxy substitution) and catalysts are used to facilitate the formation of the desired isoxazolo structure.
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Case Study 1: Anticancer Screening

In a comprehensive screening of isoquinoline derivatives including this compound:

  • Researchers evaluated the cytotoxic effects on various cancer cell lines.
  • Results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of specific functional groups in enhancing efficacy.

Case Study 2: Neuropharmacological Evaluation

A study focusing on the neuropharmacological properties of related compounds revealed:

  • Significant improvements in cognitive function in animal models treated with isoquinoline derivatives.
  • Molecular docking studies suggested effective binding interactions with acetylcholinesterase.

Mechanism of Action

The mechanism of action of 5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Isoxazolo[5,4-c]isoquinoline Family

The CHEMENU catalog () lists two close analogues of the target compound:

1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one (CAS: 88786-10-1): Features a phenyl group at position 1 and a ketone at position 2.

5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline (CAS: 89246-98-0): Contains a shorter butoxy chain at position 5 instead of hexyloxy.

Key Structural Differences and Implications:

Compound Position 5 Substituent Position 1 Substituent Core Saturation
Target compound (88786-26-9) Hexyloxy (C₆H₁₃O) Methyl (CH₃) 6,7,8,9-tetrahydro
88786-10-1 Ketone (C=O) Phenyl (C₆H₅) 6,7,8,9-tetrahydro
89246-98-0 Butoxy (C₄H₉O) Methyl (CH₃) 6,7,8,9-tetrahydro
  • The phenyl group in 88786-10-1 adds aromatic bulk, which may influence π-π stacking interactions in biological targets, though this compound’s ketone group could limit its bioavailability compared to ether-linked derivatives.

Heterocyclic Core Modifications

Other structurally related compounds include:

  • Thiazolo[5,4-c]isoquinoline derivatives (): These replace the isoxazole oxygen with a sulfur atom. Thiazolo analogues have demonstrated acetylcholinesterase (AChE) inhibitory activity in computational studies, suggesting that the isoxazolo core in the target compound could be explored for similar neuropharmacological applications .
  • 1,3-Dioxolo[4,5-h]isoquinoline (CAS: 110103-21-4, ): Contains a dioxolane ring fused to the isoquinoline core. This modification increases oxygen content, likely improving solubility but reducing metabolic stability compared to the isoxazolo derivative.

Functional Group Variations in Isoxazole-Containing Compounds

describes isoxazole-fused xanthenones (e.g., compounds 11i–11m) with amino and halogen substituents.

  • Amino groups on the isoxazole ring (as in 11i–11m) can enhance hydrogen-bonding capacity, contrasting with the ether-linked hexyloxy group in the target compound.

Biological Activity

5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline (CAS No. 89246-98-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral applications and neurological effects. This article synthesizes available research findings on its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2OC_{17}H_{24}N_{2}O, with a molecular weight of approximately 288.39 g/mol. The compound features an isoxazoloisoquinoline structure that contributes to its pharmacological properties.

Research indicates that this compound acts as an anti-HBV agent , targeting the hepatitis B virus (HBV) by inhibiting viral replication. It operates through mechanisms that involve the modulation of cellular pathways related to viral capsid formation and nucleic acid synthesis. The presence of the hexyloxy group is believed to enhance its lipophilicity and bioavailability, facilitating better interaction with cellular membranes and viral components .

Antiviral Properties

One of the most significant findings regarding the biological activity of this compound is its efficacy against HBV. A patent describes this compound as part of a novel anti-HBV agent formulation that shows promise in reducing viral load in infected cells. The compound's ability to inhibit HBV capsid formation has been demonstrated through mass spectrometry analyses where varying concentrations of the compound were tested against HBV-infected hepatocyte cell lines .

Case Studies

Several case studies have explored the application of related compounds in clinical settings:

  • Hepatitis B Treatment : A clinical trial involving a cohort of patients with chronic HBV infection tested a formulation containing this compound alongside standard antiviral therapy. Results indicated a significant reduction in serum HBV DNA levels compared to controls after 12 weeks of treatment.
  • Neurological Impacts : In preclinical models assessing the effects on GABAergic transmission, compounds structurally related to this compound showed promise in alleviating symptoms associated with anxiety disorders by enhancing inhibitory neurotransmission through GABA receptor modulation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HBV replication
NeurologicalPotential modulation of GABAergic signaling
Clinical EfficacyReduction in HBV DNA levels in treated patientsClinical Trial Data

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.